Dynorphin B, also known as rimorphin, is a naturally occurring opioid peptide belonging to the dynorphin family. It originates from the processing of the prodynorphin (also known as proenkephalin B) precursor molecule [ [], [], [], [], [], [] ]. This precursor also gives rise to other opioid peptides, including dynorphin A, α-neo-endorphin, and β-neo-endorphin. Dynorphin B is a tridecapeptide, meaning it consists of 13 amino acids. Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr. Dynorphin B is primarily known for its interaction with the κ-opioid receptor, although it may also exhibit affinity for μ- and δ-opioid receptors. Scientific research focuses on understanding the role of Dynorphin B in various physiological processes, particularly pain perception, stress response, and potentially neurodevelopment and cardiac function.
Dynorphin B can be synthesized using solid-phase peptide synthesis [ [] ]. This method involves attaching the first amino acid to a solid support (resin) and then sequentially adding the remaining amino acids in the desired order. Each amino acid is protected at its N-terminus to prevent unwanted reactions. The following steps are involved:
One key chemical reaction involving Dynorphin B is its enzymatic processing from the larger precursor molecule, dynorphin B-29 (also called leumorphin) [ [], [], [], [] ]. This processing is carried out by a thiol protease enzyme that cleaves the peptide bond between threonine 13 and arginine 14. The enzyme shows a preference for single arginine cleavage sites, a feature distinct from other proteases involved in peptide processing. This reaction highlights the importance of enzymatic processing in generating bioactive peptides from larger precursor molecules.
Dynorphin B's primary mechanism of action involves its interaction with opioid receptors, specifically the κ-opioid receptor subtype [ [], [], [], [], [], [], [], [], [], [], [] ]. Upon binding to this receptor, it initiates a cascade of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP levels, and the opening of potassium channels, ultimately resulting in a decrease in neuronal excitability. Its interaction with the κ-opioid receptor is believed to be responsible for its analgesic and other physiological effects.
Dynorphin B's physical and chemical properties stem from its amino acid composition and sequence. The predominance of hydrophobic amino acids contributes to its membrane interactions, allowing it to associate with phospholipid bilayers [ [] ]. Its basic residues (arginine and lysine) contribute to its overall positive charge, influencing its interactions with negatively charged molecules. Its relatively short length and flexible structure contribute to its potential for adopting various conformations, which might be crucial for its binding to opioid receptors.
7.1. Pain Research: Dynorphin B is a potent analgesic, and research explores its potential in pain management. Studies have shown its involvement in modulating pain perception at the spinal cord level [ [] ].
7.2. Stress Response: Studies have linked Dynorphin B to stress response, with elevated levels observed in animal models of stress and depression [ [] ]. This implicates Dynorphin B in the pathophysiology of stress-related disorders.
7.3. Cardiac Function: Dynorphin B has been implicated in cardiac differentiation during development. Research suggests that it might play a role in regulating cardiogenic gene expression and promoting the development of cardiomyocytes from embryonic stem cells [ [], [], [], [], [] ].
7.4. Neurodevelopment: Dynorphin B may play a role in modulating DNA synthesis in fetal brain cell aggregates, potentially influencing glial cell proliferation during development [ [] ].
7.5. Mitochondrial Import: Dynorphin B's interaction with the Peptide Sensitive Channel (PSC) in the mitochondrial outer membrane has led to its use as a tool to study mitochondrial protein import [ [], [] ].
8.1. Developing Dynorphin B Analogs: Exploring modifications to the peptide sequence to enhance its selectivity for specific opioid receptor subtypes and improve its stability for therapeutic development. [ [] ]
8.2. Elucidating the Role of Des-Tyrosine Dynorphin B: Investigating the functional significance of the des-tyrosine metabolite of α-neoendorphin and its potential role in LID and other neurological conditions. [ [] ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: